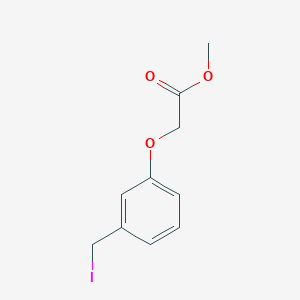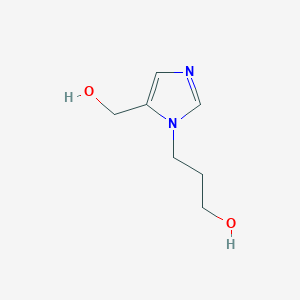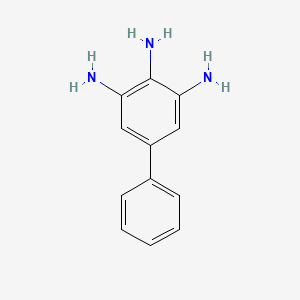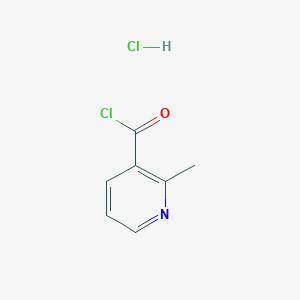![molecular formula C13H22N2O3 B8329339 Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8329339.png)
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diaza-bicyclo[3.2.1]octane core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester typically involves the reaction of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with palladium on carbon in the presence of ethanol under hydrogen atmosphere . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as PARP-1, thereby modulating cellular processes like DNA repair and apoptosis . The compound’s unique structure allows it to bind selectively to its targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Utilized in the synthesis of isoquinolinone derivatives.
Uniqueness
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .
Eigenschaften
Molekularformel |
C13H22N2O3 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-7-10-5-6-11(8-14)15(10)12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
BQWWWBHCFMDWLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)



![6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one](/img/structure/B8329323.png)



